![molecular formula C8H7NO3 B1353724 2-[(E)-2-Nitroethenyl]phenol CAS No. 3156-43-2](/img/structure/B1353724.png)
2-[(E)-2-Nitroethenyl]phenol
Overview
Description
2-[(E)-2-Nitroethenyl]phenol, also known as trans-2-Hydroxy-β-nitrostyrene, is a chemical compound with the molecular formula C8H7NO3 . It features a vinyl group and a nitro group on adjacent carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol moiety with a nitroethenyl group attached. The molecular weight is 165.15, and the molecular formula is C8H7NO3 .Chemical Reactions Analysis
Phenols, which this compound is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Solvatochromic Phenolates and Spectroscopic Probes
Nitro-substituted phenolates exhibit solvatochromism, changing color in response to different solvents. These compounds, including structures similar to 2-[(E)-2-Nitroethenyl]phenol, are used to investigate solvent mixtures and interactions, demonstrating unique UV-visible spectroscopic behavior and serving as solvatochromic switches. Their interaction with the medium involves solute-solvent interactions and hydrogen bonding, crucial for analyzing binary solvent mixtures (Nandi et al., 2012).
Antitumor Activity of Organotin(IV) Carboxylates
Organotin(IV) carboxylates of nitrophenyl propenoic acid, structurally related to this compound, demonstrate antitumor activities. These compounds, after being synthesized and characterized, show promise in the field of medicinal chemistry and cancer treatment (Liu et al., 2011).
Density Functional Theory (DFT) Studies
DFT studies are conducted on similar nitrophenyldiazenyl phenols, analyzing the molecular structure, geometry, and thermodynamic properties. These studies are vital for understanding the compound's electronic structure, Non-linear optical properties, and potential applications in materials science (Yazıcı et al., 2011).
Ultrasonic Destruction of Phenolic Compounds
Research on ultrasonic techniques focuses on the destruction of phenolic compounds, including nitrophenol derivatives. This method presents a potential approach for large-scale water remediation, aiming to reduce concentrations of harmful phenolic compounds in water environments (Kidak & Ince, 2006).
Photonitration Studies
Studies on photonitration involve the UV irradiation of phenol and nitrite, leading to the formation of nitrophenols. Understanding the effects of oxygen, solvents like 2-propanol, and other conditions on photonitration is crucial for environmental chemistry and the treatment of pollutants (Vione et al., 2001).
Safety and Hazards
Future Directions
Phenolic compounds, including 2-[(E)-2-Nitroethenyl]phenol, have a versatile scaffold that allows for a broad range of chemical additions. They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Mechanism of Action
Target of Action
Phenolic compounds, such as 2-[(E)-2-Nitroethenyl]phenol, are known to interact with a wide range of targets in the body. They are believed to physically contact target promoters to effect transcriptional activation . Our understanding of the full complement of regulatory proteins and the definitive mechanics of enhancer action is incomplete .
Mode of Action
Phenolic compounds exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . With potent action mechanisms interfering with bacterial cell wall synthesis, DNA replication, or enzyme production, phenolics can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .
Biochemical Pathways
Phenolic compounds are biosynthesized by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds. The shikimate pathway is responsible for the biosynthesis of phenolic acids , while the phenylpropanoid pathway connects primary metabolism to secondary metabolism .
Pharmacokinetics
The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). Phenolic compounds are rarely absorbed and excreted in their ingested forms, but are extensively metabolized in the body . The Phenol-Explorer database integrates data on polyphenol metabolism and pharmacokinetics in humans and experimental animals .
Result of Action
Phenolic compounds are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . When phenol is treated with concentrated nitric acid, the nitration results in the formation of 2, 4, 6-trinitrophenol (commonly called picric acid) .
Action Environment
Phenolic compounds exist in water bodies due to the discharge of polluted wastewater from industrial, agricultural, and domestic activities into water bodies . They also occur as a result of natural phenomena. These compounds are known to be toxic and inflict both severe and long‐lasting effects on both humans and animals .
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYAIGGZBRBFX-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3156-43-2 | |
Record name | NSC170698 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-2-Hydroxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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